molecular formula C27H22N2O5 B11127530 Methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11127530
M. Wt: 454.5 g/mol
InChI Key: WBGBCKMLFXKQMB-UHFFFAOYSA-N
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Description

Methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate, also known by its chemical name, is a complex organic compound. Let’s break it down:

    Core Structure: The compound features a fused ring system, including a chromeno[2,3-c]pyrrol-1-yl core.

    Functional Groups: It contains a methyl ester group (benzoate) and a pyridine ring with additional methyl substituents.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. The specific reaction conditions and reagents may vary, but the overall strategy aims to assemble the intricate chromeno[2,3-c]pyrrol-1-yl framework.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ efficient synthetic routes to produce this compound.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify functional groups, affecting its properties.

    Substitution: Substituents on the pyridine and benzoate moieties can be replaced via substitution reactions.

Common Reagents::

    Oxidizing Agents: Examples include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, such as methyl iodide (CH₃I).

Major Products:: The specific products depend on reaction conditions and substituents. Potential derivatives include modified esters, amides, or other functionalized analogs.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Catalysis: It may serve as a catalyst or ligand in organic synthesis.

Biology and Medicine::

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular processes.

    Drug Development: Researchers explore its potential as a lead compound for drug development.

Industry::

    Fine Chemicals: Used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C27H22N2O5/c1-14-12-19-20(13-15(14)2)34-25-22(24(19)30)23(17-8-10-18(11-9-17)27(32)33-4)29(26(25)31)21-7-5-6-16(3)28-21/h5-13,23H,1-4H3

InChI Key

WBGBCKMLFXKQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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